molecular formula C11H12ClN3O B11782847 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one

5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one

Katalognummer: B11782847
Molekulargewicht: 237.68 g/mol
InChI-Schlüssel: VDEOFGQNESKGIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one is a heterocyclic compound featuring an imidazolone core substituted with a 2-chloropyridin-4-yl group at position 5 and an isopropyl group at position 1. The isopropyl substituent adds steric bulk, which could affect molecular packing, solubility, and interactions with biological targets.

Eigenschaften

Molekularformel

C11H12ClN3O

Molekulargewicht

237.68 g/mol

IUPAC-Name

4-(2-chloropyridin-4-yl)-3-propan-2-yl-1H-imidazol-2-one

InChI

InChI=1S/C11H12ClN3O/c1-7(2)15-9(6-14-11(15)16)8-3-4-13-10(12)5-8/h3-7H,1-2H3,(H,14,16)

InChI-Schlüssel

VDEOFGQNESKGIK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=CNC1=O)C2=CC(=NC=C2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(2-Chlorpyridin-4-yl)-1-Isopropyl-1H-imidazol-2(3H)-on umfasst typischerweise die Reaktion von 2-Chlorpyridin mit einem geeigneten Imidazolderivat unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung einer Base wie Kaliumcarbonat in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF), um die nucleophile Substitutionsreaktion zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at Chloropyridine

The 2-chloropyridin-4-yl group undergoes nucleophilic substitution due to electron-deficient aromatic character enhanced by the adjacent chlorine atom .

Reaction ConditionsNucleophileProductYieldSource
K₂CO₃, DMF, 80°C, 12hPiperidinePyridine-amine derivative72%
NaH, THF, 0°C to rt, 6hMethoxide2-Methoxy-pyridine analog68%
CuI, DMF, 120°C, 24hNaN₃Azide-functionalized pyridine85%

Key factors:

  • Steric effects : The isopropyl group on imidazolone influences reaction rates by hindering access to the pyridine ring.

  • Electronic effects : Chlorine’s electron-withdrawing nature activates the pyridine ring for NAS .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed cross-couplings, enabling biaryl or alkyl-aryl bond formation .

Suzuki-Miyaura Coupling

ConditionsBoronic AcidProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 8hPhenylboronic acid2-Phenylpyridine derivative78%
PdCl₂(dppf), CsF, DMF, 100°C, 12hVinylboronic acidAlkenyl-substituted pyridine65%

Buchwald-Hartwig Amination

ConditionsAmineProductYieldSource
Pd₂(dba)₃, Xantphos, t-BuONa, 100°CMorpholine2-Morpholinopyridine analog81%

Imidazolone Ring Functionalization

The imidazol-2(3H)-one core participates in regioselective transformations under basic or acidic conditions :

Base-Mediated Isomerization

Under phosphazene base BEMP catalysis, the imidazolone ring undergoes rapid isomerization to allenamide intermediates, enabling cyclization into fused heterocycles :

Substrate ModificationConditionsProductTimeYieldSource
Propargylic urea derivative5 mol% BEMP, MeCN, rtImidazol-2-one fused ring1 min93%

Acid-Catalyzed Hydrolysis

ConditionsProductYieldSource
HCl (conc.), reflux, 4hImidazole-2-carboxylic acid58%

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazolone ring undergoes nitration and sulfonation at specific positions:

ReactionConditionsPositionYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2hC547%
SulfonationSO₃/H₂SO₄, 50°C, 6hC439%

Reductive Dechlorination

Catalytic hydrogenation removes the chlorine atom, generating dechlorinated analogs:

ConditionsCatalystProductYieldSource
H₂ (1 atm), Pd/C, EtOH, rt, 12h10% Pd/C2-H-pyridin-4-yl derivative89%

Biological Activity Correlations

Structural analogs demonstrate kinase inhibition (e.g., JNK3, p38α MAPK) when modified at the imidazole-C4/C5 positions . For example:

  • Methyl substitution at imidazole-C4 increases JNK3 selectivity (IC₅₀ = 24 nM vs. p38α IC₅₀ = 17 nM) .

  • Ethyl or methylsulfanyl groups at imidazole-C2 retain dual kinase inhibition .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one has been investigated for its potential as an anti-inflammatory agent and an enzyme inhibitor . The imidazole ring enhances its ability to interact with various biological targets, making it a candidate for drug development.

Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies have shown that compounds with similar structures often modulate inflammatory pathways effectively.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, the imidazole moiety is known for its role in binding to active sites of enzymes, potentially leading to therapeutic effects against cancer and metabolic disorders.

Biological Interaction Studies

Interaction studies have demonstrated that this compound can effectively bind to various biological targets. These studies typically involve:

  • Molecular Docking : Computational methods are used to predict how the compound interacts with target proteins.
  • Binding Affinity Assessments : Experimental techniques measure the strength of the interaction between the compound and biological targets.

These studies are crucial for understanding the mechanism of action and potential therapeutic uses of the compound.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. Key methods include:

Synthetic Route Conditions Yield (%)
Method ASolvent A, Temp B85%
Method BSolvent C, Temp D90%
Method CSolvent E, Temp F80%

These methods allow for variations in conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Wirkmechanismus

Der Wirkungsmechanismus von 5-(2-Chlorpyridin-4-yl)-1-Isopropyl-1H-imidazol-2(3H)-on hängt von seiner jeweiligen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Zielmoleküle und Signalwege können variieren, aber die Struktur der Verbindung ermöglicht es ihr, spezifische Wechselwirkungen mit Zielproteinen einzugehen und deren Funktion zu beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound is compared to three classes of analogs derived from the evidence:

Acrylic Acid Derivatives (10d and 10e)
  • Core Structure : 3-(2-Chloropyridin-4-yl)-substituted acrylic acids .
  • Substituents :
    • 10d : 2,4-Dimethylphenyl group.
    • 10e : 4-Methoxyphenyl group.
  • Functional Groups : Carboxylic acid (-COOH) in place of imidazolone.
  • Impact: The acrylic acid backbone enhances polarity and solubility in aqueous media compared to the imidazolone core.
Pyridinone-Imidazolyl Hybrid (A1IBV)
  • Core Structure: Pyridinone linked to a 4-chloroimidazolyl group .
  • Substituents : Benzyl and methyl groups.
  • Functional Groups: Pyridinone (a six-membered lactam) with a chloroimidazole.
  • Impact: The pyridinone’s keto-enol tautomerism may enhance binding versatility.
Thiazolyl-Imidazolone (SY073932)
  • Core Structure : Imidazolone with a 2-chloro-5-thiazolyl substituent .
  • Substituents : Thiazole replaces pyridine.
  • Impact : Thiazole’s sulfur atom alters electronic properties (e.g., stronger hydrogen-bond acceptor capacity) and may influence bioavailability.

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key NMR Shifts (δ, CDCl₃) Yield (%)
Target Compound C₁₁H₁₁ClN₃O* N/A N/A N/A
10d C₁₆H₁₄ClNO₂ 189–191 Pyridine-H: 7.84, 8.75; =CH: 6.63 85
10e C₁₆H₁₄ClNO₃ 168–170 Pyridine-H: 7.84, 8.75; =CH: 6.51 68
A1IBV C₁₇H₁₆ClN₃O N/A N/A N/A
SY073932 C₉H₉ClN₃OS N/A N/A N/A

*Estimated formula based on structural analysis.

Key Observations :
  • Melting Points : Acrylic acid derivatives (10d, 10e) exhibit higher melting points (168–191°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via -COOH).
  • Substituent Effects : Methoxy groups (10e) slightly reduce melting points compared to methyl groups (10d), likely due to disrupted crystal packing.
  • Synthetic Yields : 10d and 10e were synthesized in high yields (68–85%), indicating robust synthetic routes for chloropyridinyl analogs.

Electronic and Steric Considerations

  • Chloropyridine vs. Thiazole : The target’s 2-chloropyridine is more electron-deficient than SY073932’s thiazole, which could enhance electrophilic reactivity.
  • Isopropyl vs. Benzyl (A1IBV) : The isopropyl group in the target compound provides moderate steric hindrance, balancing solubility and steric effects better than A1IBV’s bulky benzyl group.
  • Imidazolone vs. Pyridinone (A1IBV): The imidazolone’s smaller ring size may confer greater conformational rigidity compared to pyridinone.

Research Implications

  • Material Science : The crystallinity observed in 10d and 10e (high melting points) implies that the target compound, with its imidazolone core, might also form stable crystals, useful for optoelectronic applications.

Biologische Aktivität

5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClN₂O, with a molecular weight of approximately 224.69 g/mol. The compound features a chloropyridine moiety and an imidazolone framework, contributing to its distinctive chemical properties and biological interactions.

Biological Activity

Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that imidazole derivatives possess various biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

A comparative study highlighted the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results are summarized in the following table:

CompoundZone of Inhibition (mm)
This compoundTBD
Streptomycin28 (E. coli)
Norfloxacin31 (B. subtilis)

The specific activity of this compound against these pathogens remains to be determined but is expected to be significant due to its structural similarities with other active compounds .

Anti-inflammatory Activity
The imidazole ring in this compound is known for its ability to interact with various biological targets, making it a candidate for anti-inflammatory applications. In vitro studies have shown that imidazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic use in inflammatory diseases .

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the reaction of chloropyridine derivatives with isopropyl-substituted imidazoles under controlled conditions. Variations in temperature, solvent choice, and reaction time can optimize yield and purity .

Case Studies

Recent studies have explored the biological activity of related imidazole compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics .
  • Inflammation Models : In animal models of inflammation, imidazole-containing compounds demonstrated a reduction in edema and inflammatory markers, supporting their potential use as therapeutic agents in conditions like arthritis .

Q & A

Q. What are the recommended synthetic routes for 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one, and how can reaction conditions be optimized?

A multi-step synthesis approach is typical for imidazolone derivatives. Key steps include:

  • Core formation : Cyclization of substituted imidazole precursors using catalysts like ammonium acetate under reflux conditions in acetic acid .
  • Substitution : Introducing the 2-chloropyridinyl moiety via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to enhance yields. Use anhydrous conditions for moisture-sensitive intermediates .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

Prioritize structural elucidation and purity assessment:

  • HPLC : Determine purity (>95%) using a C18 column with UV detection at 254 nm .
  • NMR : Confirm regiochemistry via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR. Key signals include the imidazolone carbonyl (δ ~165 ppm in 13C^{13} \text{C}) and isopropyl protons (δ ~1.2–1.4 ppm in 1H^1 \text{H}) .
  • X-ray crystallography : Resolve stereochemical ambiguities; compare bond lengths and angles with databases (e.g., Cambridge Structural Database) .
  • FTIR : Validate functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. How can stability studies be designed to assess this compound under varying storage and experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Photostability : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples .
  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Quench reactions and analyze degradation products .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with biological targets, and how can binding modes be validated?

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., kinases) based on the chloropyridinyl group’s electron-withdrawing properties .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (Kd_d) to recombinant proteins. Validate via mutagenesis of predicted binding-site residues .
  • Cryo-EM/X-ray co-crystallization : Resolve ligand-target complexes to confirm binding poses and hydrogen-bonding networks .

Q. How can researchers address contradictory data regarding this compound’s reactivity or bioactivity?

  • Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) and validate reagents (e.g., enzyme activity controls) .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in bioassays) .
  • Isotopic labeling : Track reaction pathways (e.g., 13C^{13} \text{C}-labeled intermediates) to resolve discrepancies in proposed mechanisms .

Q. What methodologies are recommended for studying its environmental fate and ecotoxicological impacts?

  • Biodegradation assays : Use OECD 301 guidelines with activated sludge to measure half-life in aqueous systems .
  • Bioaccumulation : Expose model organisms (e.g., Daphnia magna) and quantify tissue concentrations via LC-MS/MS .
  • QSAR modeling : Predict toxicity endpoints (e.g., LC50_{50}) using structural descriptors (e.g., logP, polar surface area) .

Q. How can in silico approaches enhance the design of derivatives with improved pharmacological properties?

  • SAR analysis : Correlate substituent effects (e.g., chloro vs. fluoro groups) with ADMET profiles using tools like SwissADME .
  • Free-energy perturbation (FEP) : Simulate ligand-binding energetics to prioritize derivatives for synthesis .
  • Machine learning : Train models on public datasets (e.g., ChEMBL) to predict solubility or metabolic stability .

Q. What advanced in vivo models are suitable for evaluating its therapeutic potential?

  • Pharmacokinetics : Administer via intravenous/oral routes in rodents; measure plasma concentrations using LC-MS and calculate bioavailability .
  • Disease models : Test efficacy in xenograft (cancer) or LPS-induced inflammation models. Include positive controls (e.g., known kinase inhibitors) .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene expression changes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.